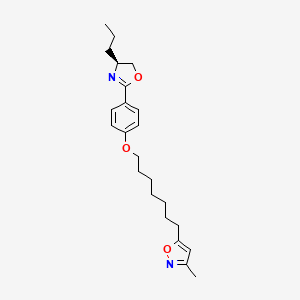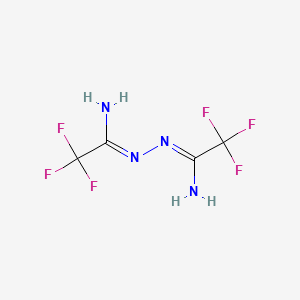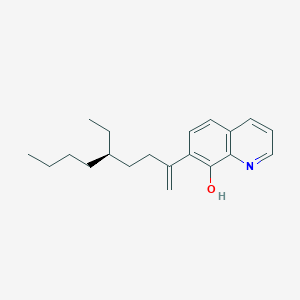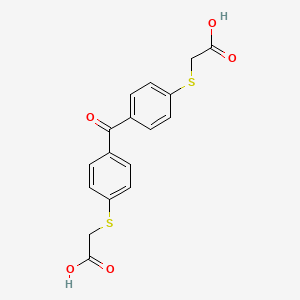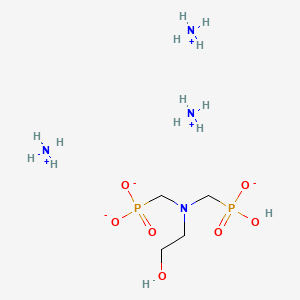
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It is a derivative of bisphosphonates, which are compounds containing two phosphonate groups. This compound has applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted bisphosphonates.
科学的研究の応用
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: The compound is used in industrial processes, including as a corrosion inhibitor and in the production of specialized materials.
作用機序
The mechanism of action of Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (((2-hydroxyethyl)imino)bis(methylene))bis-, triammonium salt
- [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonic acid
Uniqueness
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure and the presence of both phosphonate and amine groups. This combination of functional groups gives it distinct chemical and biological properties compared to other bisphosphonates.
特性
CAS番号 |
94107-64-9 |
|---|---|
分子式 |
C4H22N4O7P2 |
分子量 |
300.19 g/mol |
IUPAC名 |
triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3 |
InChIキー |
FSEJJLUPAXZSIH-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


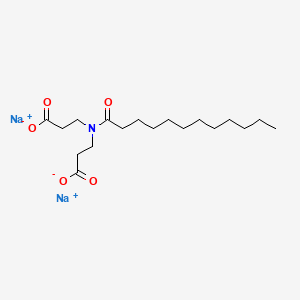
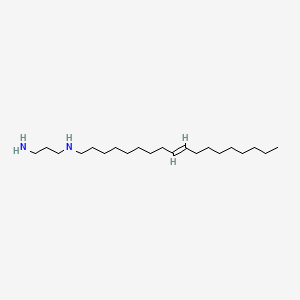
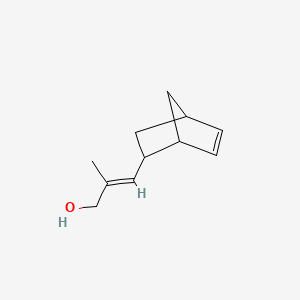

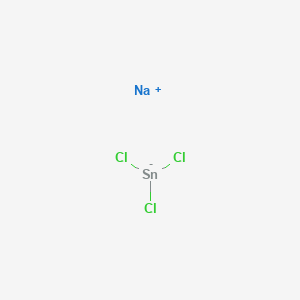
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
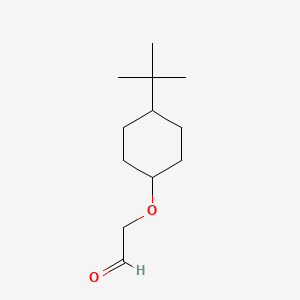

![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)

